molecular formula C40H46N4O8 B12410266 Coproporphyrin I tetramethyl ester-d8

Coproporphyrin I tetramethyl ester-d8

Cat. No.: B12410266
M. Wt: 718.9 g/mol
InChI Key: GUNJUBKEECHMKZ-DBVREXLBSA-N
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Description

Coproporphyrin I tetramethyl ester-d8 is a deuterated form of Coproporphyrin I tetramethyl ester, a porphyrin compound. Porphyrins are a group of organic compounds, many of which are naturally occurring, that play key roles in biological processes such as oxygen transport and photosynthesis. The deuterated form is often used in scientific research to study metabolic pathways and mechanisms due to its stability and distinguishable isotopic signature.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Coproporphyrin I tetramethyl ester-d8 typically involves the esterification of Coproporphyrin I with methanol-d4 (deuterated methanol) in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture for several hours to ensure complete esterification. The product is then purified using chromatographic techniques.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain consistent reaction conditions. The purification process is also scaled up, often involving large-scale chromatography or crystallization techniques.

Chemical Reactions Analysis

Types of Reactions

Coproporphyrin I tetramethyl ester-d8 undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different porphyrin derivatives.

    Reduction: Reduction reactions can convert it into other porphyrin forms with different oxidation states.

    Substitution: Substitution reactions can occur at the peripheral positions of the porphyrin ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve halogenating agents or nucleophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include various porphyrin derivatives with altered functional groups or oxidation states, which can be used for further chemical or biological studies.

Scientific Research Applications

Coproporphyrin I tetramethyl ester-d8 has a wide range of applications in scientific research:

    Chemistry: It is used as a model compound to study the properties and reactions of porphyrins.

    Biology: It helps in understanding the role of porphyrins in biological systems, including their involvement in metabolic pathways.

    Medicine: It is used in the development of diagnostic assays and therapeutic agents, particularly in the study of diseases related to porphyrin metabolism.

    Industry: It is used in the manufacturing of dyes and pigments, as well as in the development of photodynamic therapy agents.

Mechanism of Action

The mechanism of action of Coproporphyrin I tetramethyl ester-d8 involves its interaction with various molecular targets and pathways. In biological systems, it can bind to proteins and enzymes involved in heme biosynthesis and degradation. The deuterated form allows for precise tracking and analysis of these interactions using techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy.

Comparison with Similar Compounds

Similar Compounds

    Coproporphyrin I tetramethyl ester: The non-deuterated form, used in similar applications but without the isotopic labeling.

    Coproporphyrin III tetramethyl ester: Another porphyrin derivative with different substitution patterns on the porphyrin ring.

    Protoporphyrin IX: A naturally occurring porphyrin involved in heme biosynthesis.

Uniqueness

The uniqueness of Coproporphyrin I tetramethyl ester-d8 lies in its deuterated nature, which provides stability and allows for detailed isotopic studies. This makes it particularly valuable in research applications where precise tracking of metabolic pathways and interactions is required.

Properties

Molecular Formula

C40H46N4O8

Molecular Weight

718.9 g/mol

IUPAC Name

methyl 2,2-dideuterio-3-[7,12,17-tris(2,2-dideuterio-3-methoxy-3-oxopropyl)-3,8,13,18-tetramethyl-21,22-dihydroporphyrin-2-yl]propanoate

InChI

InChI=1S/C40H46N4O8/c1-21-25(9-13-37(45)49-5)33-18-30-23(3)27(11-15-39(47)51-7)35(43-30)20-32-24(4)28(12-16-40(48)52-8)36(44-32)19-31-22(2)26(10-14-38(46)50-6)34(42-31)17-29(21)41-33/h17-20,41-42H,9-16H2,1-8H3/i13D2,14D2,15D2,16D2

InChI Key

GUNJUBKEECHMKZ-DBVREXLBSA-N

Isomeric SMILES

[2H]C([2H])(CC1=C(C2=CC3=C(C(=C(N3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1N2)C)CC([2H])([2H])C(=O)OC)C)CC([2H])([2H])C(=O)OC)C)CC([2H])([2H])C(=O)OC)C)C(=O)OC

Canonical SMILES

CC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)CCC(=O)OC)C)C(=C4C)CCC(=O)OC)C(=C3C)CCC(=O)OC)CCC(=O)OC

Origin of Product

United States

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